molecular formula C19H26O2 B1508755 Methyldienolone CAS No. 14531-89-6

Methyldienolone

Cat. No.: B1508755
CAS No.: 14531-89-6
M. Wt: 286.4 g/mol
InChI Key: RDJBOAMEIJEKEY-XWSJACJDSA-N
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Description

It is a 17α-alkylated derivative of 19-nortestosterone and is closely related to dienolone and ethyldienolone . Methyldienolone is known for its potent anabolic properties and has been used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

Methyldienolone plays a significant role in biochemical reactions, particularly in the modulation of androgen receptors. It interacts with enzymes such as 5α-reductase and aromatase, which are involved in the metabolism of steroids . This compound binds to androgen receptors with high affinity, leading to the activation of these receptors and subsequent transcriptional changes in target genes . This interaction enhances protein synthesis and muscle growth, making it a potent anabolic agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In muscle cells, this compound promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass and strength . It also affects the expression of genes involved in muscle growth and differentiation. Additionally, this compound can impact the metabolism of lipids and carbohydrates, contributing to changes in body composition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression . This interaction leads to the recruitment of coactivators and the initiation of transcription of target genes involved in muscle growth and metabolism . This compound also inhibits the activity of enzymes such as aromatase, reducing the conversion of androgens to estrogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of androgen receptors and continuous promotion of muscle growth . Its effects may diminish over time as the compound degrades or is metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can promote muscle growth and improve physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage, hormonal imbalances, and cardiovascular issues . Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to steroid metabolism . It interacts with enzymes such as 5α-reductase and aromatase, which play roles in the conversion of androgens to other steroid hormones . This compound can affect metabolic flux by altering the levels of metabolites involved in these pathways . For example, it can increase the levels of dihydrotestosterone (DHT) by inhibiting its conversion to other metabolites . These changes in metabolic pathways contribute to the overall effects of this compound on muscle growth and body composition .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can bind to transport proteins in the blood, such as sex hormone-binding globulin (SHBG), which facilitates its transport to target tissues . Once inside the cells, this compound can interact with intracellular binding proteins that help localize it to specific cellular compartments . The distribution of this compound within tissues can influence its activity and effectiveness . For example, higher concentrations of this compound in muscle tissues can enhance its anabolic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with androgen receptors to regulate gene expression . It can also be found in the cytoplasm, where it may interact with other signaling molecules and enzymes . The subcellular localization of this compound determines its accessibility to target molecules and its overall impact on cellular processes .

Preparation Methods

Methyldienolone can be synthesized through several synthetic routes. One common method involves the methylation of dienolone. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyldienolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly at the 17α-methyl group.

Scientific Research Applications

Methyldienolone has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Methyldienolone is similar to other anabolic-androgenic steroids such as dienolone and ethyldienolone. it is unique due to its 17α-methyl group, which enhances its oral bioavailability and anabolic potency. Similar compounds include:

This compound’s unique structure and potent anabolic effects make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJBOAMEIJEKEY-XWSJACJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726902
Record name (17beta)-17-Hydroxy-17-methylestra-4,9-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-89-6
Record name Methyldienolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldienolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17beta)-17-Hydroxy-17-methylestra-4,9-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLDIENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K4L979D9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential health risks associated with Methyldienolone use?

A1: Research suggests that this compound, like other anabolic steroid derivatives, poses several potential health risks. These include:

  • Endocrine disruption: this compound can interfere with the normal functioning of the endocrine system. [] This can lead to various adverse effects, including reproductive issues and hormonal imbalances.
  • Reproductive toxicity: Studies indicate potential reproductive toxicity associated with this compound use. [] This highlights the need for further investigation into its long-term effects on reproductive health.
  • Skin sensitization: Computational predictions suggest that this compound may cause skin sensitization. []

Q2: Are there any analytical methods available for detecting this compound in various matrices?

A3: Yes, gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has been successfully employed for detecting this compound in complex matrices like dietary supplements. [] This technique allows for sensitive and selective quantification of the compound, enabling the identification of even trace amounts.

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